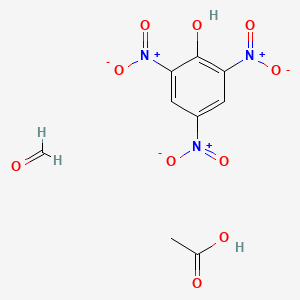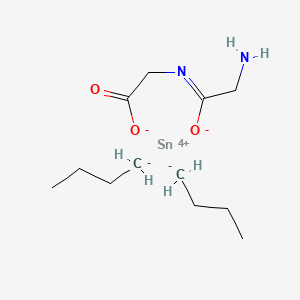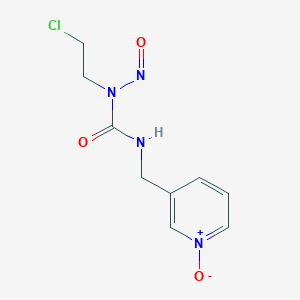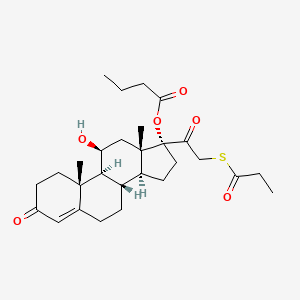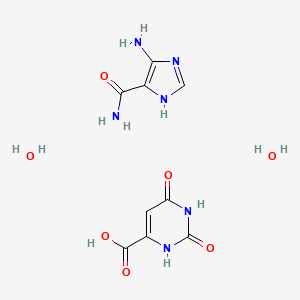
Orazamide
Vue d'ensemble
Description
Orazamide is a compound composed of one molecule of 5-aminoimidazole-4-carboxamide (AICA), one molecule of orotic acid, and two molecules of water . It is used clinically for the treatment of hepatitis and cirrhosis .
Molecular Structure Analysis
The molecular formula of Orazamide is C9H10N6O5 . Its molecular weight is 282.22 . The percent composition is C 38.30%, H 3.57%, N 29.78%, O 28.34% .
Physical And Chemical Properties Analysis
The physical and chemical properties of Orazamide include a molecular weight of 282.22 . The percent composition is C 38.30%, H 3.57%, N 29.78%, O 28.34% . Further details about its physical and chemical properties are not available in the retrieved literature.
Applications De Recherche Scientifique
Treatment of Hepatitis and Cirrhosis
Orazamide, which is composed of one molecule of 5-aminoimidazole-4-carboxamide (AICA), one molecule of orotic acid and two molecules of water, is used clinically for the treatment of hepatitis and cirrhosis .
Nucleoside of AICA (AICAR)
The nucleoside of AICA (AICAR) is internalized and becomes phosphorylated by adenosine kinase to form AICAR mono-phosphate (AICA ribotide) . This process could have potential applications in various biochemical research fields.
Mécanisme D'action
Target of Action
Orazamide dihydrate, also known as Orazamide or 7793E20Q84, is an innovative pharmaceutical compound that primarily targets inflammatory pathways and immune response modulation . This makes it a versatile candidate for multiple indications, including autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease, as well as certain types of chronic inflammatory conditions .
Mode of Action
Orazamide works by selectively targeting specific components of the immune response, minimizing the broad-spectrum suppression that often accompanies traditional immunosuppressive therapies . It specifically inhibits the activity of pro-inflammatory cytokines , which are signaling molecules that play a crucial role in the inflammatory process . By blocking these cytokines, Orazamide effectively reduces inflammation and prevents the immune system from attacking the body’s own tissues . Furthermore, Orazamide has been shown to modulate the activity of specific immune cells, such as T cells and B cells, which are pivotal in the pathogenesis of autoimmune diseases .
Biochemical Pathways
Orazamide is composed of one molecule of 5-aminoimidazole-4-carboxamide (AICA), one molecule of orotic acid, and two molecules of water . The nucleoside of AICA (AICAR) is internalized and becomes phosphorylated by adenosine kinase to form AICAR mono-phosphate (AICA ribotide) . This process affects the biochemical pathways involved in inflammation and immune response .
Pharmacokinetics
The pharmacokinetics of Orazamide dihydrate, like many drugs, involves the study of the absorption, distribution, metabolism, and excretion of the drug . It can be administered orally in tablet form, which is convenient for most patients . For those who may have difficulties with oral medication, an intravenous infusion option is also available, typically administered in a clinical setting .
Result of Action
The result of Orazamide’s action is a reduction in inflammation and prevention of the immune system from attacking the body’s own tissues . This selective modulation helps in maintaining a balanced immune response, reducing the risk of opportunistic infections that are common with generalized immunosuppression . Additionally, Orazamide has demonstrated anti-fibrotic properties, which could be beneficial in conditions characterized by excessive tissue fibrosis .
Action Environment
The onset of action for Orazamide can vary depending on the delivery method . Oral tablets usually take a few hours to begin exerting their effects, while intravenous infusions can provide more immediate relief . Environmental factors such as the patient’s overall health, other medications they may be taking, and their individual response to medication can influence the compound’s action, efficacy, and stability . Patients are advised to follow their healthcare provider’s instructions regarding dosage and administration schedules .
Safety and Hazards
Safety measures for handling Orazamide include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
4-amino-1H-imidazole-5-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.C4H6N4O.2H2O/c8-3-1-2(4(9)10)6-5(11)7-3;5-3-2(4(6)9)7-1-8-3;;/h1H,(H,9,10)(H2,6,7,8,11);1H,5H2,(H2,6,9)(H,7,8);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZMBRTXTADRMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.C1=NC(=C(N1)C(=O)N)N.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948614 | |
| Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Orazamide dihydrate | |
CAS RN |
60104-30-5, 2574-78-9 | |
| Record name | Orazamide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060104305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORAZAMIDE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7793E20Q84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the evidence that Orazamide can protect the liver from damage during anti-tuberculosis treatment?
A1: The study observed 60 patients with previously untreated tuberculosis, divided into two groups. The control group received standard anti-tuberculosis treatment (2HRZE/4HR program), while the observation group received the same treatment plus oral Orazamide (0.2g). The results showed that the observation group had a significantly lower incidence of liver function injury (6.7%) compared to the control group (23.3%) []. This suggests a potential hepatoprotective effect of Orazamide when used alongside standard anti-tuberculosis drugs.
Q2: Were there any significant differences in liver function markers between the two groups?
A3: Yes, besides the difference in the incidence of liver injury, the study also found statistically significant differences in levels of alanine aminotransferase (ALT) and total bilirubin (TBIL) after treatment between the two groups. The observation group, receiving Orazamide, had lower levels of these liver enzymes, indicating less liver damage [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



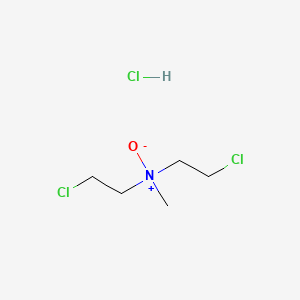
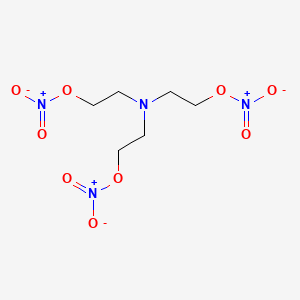
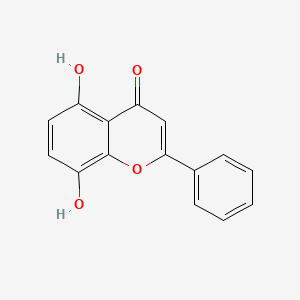
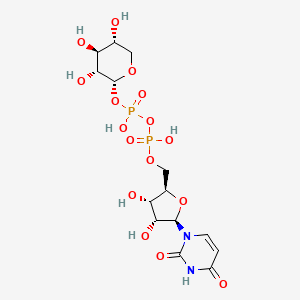
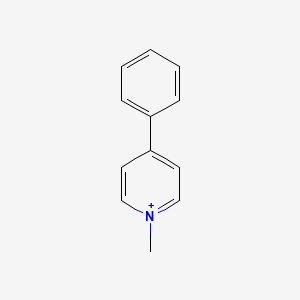
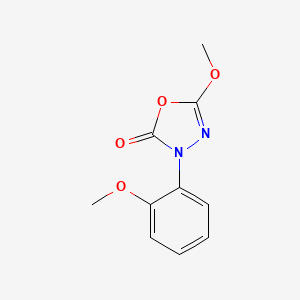
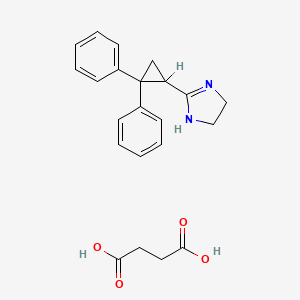
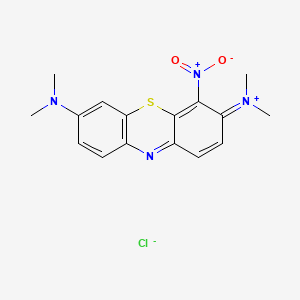
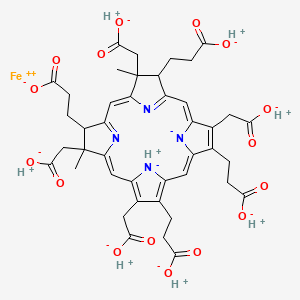
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1210440.png)
